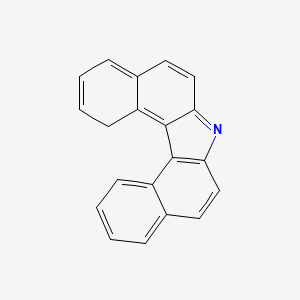

1H-Dibenzo(c,g)carbazole

Description

Historical Context and Significance in Polycyclic Aromatic Nitrogen Heterocycles (PANHs) Research

The study of Polycyclic Aromatic Nitrogen Heterocycles (PANHs), a class of compounds that includes 1H-Dibenzo[c,g]carbazole, began with their discovery in coal tar in the late 19th and early 20th centuries. These compounds, along with their all-carbon counterparts, the Polycyclic Aromatic Hydrocarbons (PAHs), quickly became subjects of intense study due to their prevalence as environmental byproducts of combustion and their significant biological activity. benthamdirect.com

7H-Dibenzo[c,g]carbazole, the stable tautomer of 1H-Dibenzo[c,g]carbazole, was identified as a potent carcinogen, which spurred decades of research into its metabolic pathways and toxicity. nih.gov This research established dibenzocarbazoles as an important subclass of PANHs, contributing significantly to the understanding of chemical carcinogenesis. benthamdirect.com The presence of the nitrogen heteroatom makes these compounds more polar and often more water-soluble than their PAH analogs, which can influence their environmental fate and biological interactions. benthamdirect.com The historical significance of dibenzo[c,g]carbazole is thus deeply rooted in environmental science and toxicology.

Strategic Importance in Contemporary Organic and Materials Chemistry

In modern chemistry, the strategic importance of the dibenzo[c,g]carbazole scaffold has expanded beyond its toxicological profile. The rigid, planar, and electron-rich structure makes it an excellent building block for functional organic materials. researchgate.net The nitrogen atom in the carbazole (B46965) core provides a convenient site for chemical modification, allowing chemists to fine-tune the molecule's electronic and physical properties without altering the fundamental aromatic backbone. nih.gov

This versatility is highly valued in materials science, where dibenzocarbazole (B1207471) derivatives are explored for their semiconducting properties. researchgate.net They have shown potential in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs). benthamdirect.com The extended π-system allows for efficient charge transport and luminescence, properties that are crucial for these applications. acs.org Researchers continue to synthesize new derivatives to optimize these characteristics for next-generation electronics. benthamdirect.com

Current Research Landscape and Emerging Trends in Functional Materials Development

The current research landscape for dibenzo[c,g]carbazole and its isomers is vibrant and multifaceted. A major trend is the development of novel, efficient synthetic methods to construct the dibenzocarbazole framework. benthamdirect.com Recent advancements include visible-light-induced and metal-catalyzed cyclization reactions that offer more cost-effective and environmentally friendly pathways to these molecules compared to classical methods. benthamdirect.comresearchgate.net

In the realm of functional materials, research is focused on creating new dibenzocarbazole-based materials with tailored properties for specific applications. For OLEDs, scientists are designing host materials that can efficiently transfer energy to phosphorescent emitters. mdpi.com The high thermal stability and amorphous nature of many dibenzocarbazole derivatives are advantageous for creating durable electronic devices. researchgate.net Furthermore, the fundamental photophysical properties, such as fluorescence and the potential for ultralong room-temperature phosphorescence, are active areas of investigation, promising applications in sensors, bio-imaging, and security printing. ontosight.ai

Table 2: Selected Research Areas for Dibenzo[c,g]carbazole and Related Isomers

| Research Area | Focus | Key Findings & Trends | Relevant Isomers Studied |

|---|---|---|---|

| Environmental Science | Analysis of combustion byproducts and pollutants. | Identification in diesel exhaust and tobacco smoke; study of metabolic pathways and toxicity. nih.govresearchgate.net | 7H-Dibenzo[c,g]carbazole |

| Organic Synthesis | Development of efficient synthetic routes. | Emergence of photocatalysis and metal-catalyzed annulation for atom-economic synthesis. benthamdirect.comresearchgate.net | Dibenzo[a,g]carbazole, Dibenzo[a,c]carbazole |

| Materials Science | Creation of functional materials for electronics. | Use as host materials in OLEDs; exploration of semiconducting and photophysical properties. researchgate.netmdpi.com | Dibenzo[c,g]carbazole, Dibenzoindolocarbazoles |

| Medicinal Chemistry | Exploration of biological activity. | Synthesis of derivatives with potential antimicrobial properties. mdpi.comnih.gov | 1H-Dibenzo[a,c]carbazole |

Structure

2D Structure

3D Structure

Properties

CAS No. |

42226-52-8 |

|---|---|

Molecular Formula |

C20H13N |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(21),2(11),3,5,7,9,12,14,16,18-decaene |

InChI |

InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-7,9-12H,8H2 |

InChI Key |

PLPALMYBMOZENW-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C2C1=C3C(=NC4=C3C5=CC=CC=C5C=C4)C=C2 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 1h Dibenzo C,g Carbazole and Its Derivatives

Classical Annulation and Cyclization Reactions

Classical methods involving the formation of the carbazole (B46965) core through ring-closure reactions remain a cornerstone in the synthesis of dibenzocarbazoles. These strategies often involve the construction of a diarylamine precursor followed by an intramolecular cyclization to form the pyrrole (B145914) ring.

The Fischer indole (B1671886) synthesis, a venerable reaction in organic chemistry discovered by Emil Fischer in 1883, traditionally involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole. wikipedia.org While direct application to the highly fused 1H-Dibenzo(c,g)carbazole is not straightforward, variations of this reaction are instrumental in creating carbazole substructures that can be further elaborated. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a di-imine intermediate, followed by cyclization and aromatization with the elimination of ammonia. wikipedia.org

Modern variations of the Fischer indole synthesis have expanded its scope and utility. For instance, the Buchwald modification allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, providing a more versatile entry to the necessary N-arylhydrazone precursors. wikipedia.org Another variation developed by Moody and Inman starts from readily available haloarenes, which are converted to the corresponding aryl hydrazines in two steps before reacting with a ketone under acidic conditions. rsc.org These adaptations are particularly relevant for the synthesis of complex carbazoles as they allow for the construction of highly substituted or fused ring systems that might be inaccessible through traditional routes. For the synthesis of a dibenzocarbazole (B1207471), a potential strategy would involve the Fischer indolization of a polycyclic arylhydrazine with a suitable cyclic ketone, leading to a partially saturated carbazole intermediate that can be subsequently aromatized.

| Variant | Description | Key Features |

| Buchwald Modification | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones. | Expands the scope of accessible N-arylhydrazones. wikipedia.org |

| Moody and Inman Variation | Two-step conversion of haloarenes to aryl hydrazines. | Utilizes more readily available starting materials. rsc.org |

| Tandem Ru Catalyzed Hydrogen-Transfer | Synthesis of indoles from alcohols. | Avoids the pre-formation of hydrazines. organic-chemistry.org |

| Microwave-Assisted One-Pot Sequences | Heck isomerization-Fischer indolization (HIFI) and alkylation (HIFIA). | Provides rapid access to 3-arylmethylindoles. organic-chemistry.org |

Intramolecular cyclization reactions are a powerful tool for the synthesis of carbazoles from appropriately substituted biaryl precursors. The Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents like triphenylphosphine (B44618), is a classic example. iucr.org This methodology has been adapted for the synthesis of complex carbazole systems. For instance, a modified Cadogan reaction has been utilized in the synthesis of a dinitro-terphenyl compound, which serves as a precursor for double Cadogan-fused carbazoles. iucr.org The reaction of 1,3-dinitro-4,6-diphenyl benzene (B151609) with triphenylphosphine can lead to both single and double ring-closure products. iucr.org

The synthesis of symmetric and non-symmetric diindolocarbazoles has also been achieved for the first time via a Cadogan ring closure of N-alkyl-2,7-disubstituted carbazole precursors. scilit.com This demonstrates the utility of the Cadogan reaction in building complex, fused carbazole architectures. The general approach involves the synthesis of a 2-nitrobiphenyl (B167123) derivative, often via Suzuki-Miyaura coupling, followed by reductive cyclization to furnish the carbazole core. derpharmachemica.com This two-step sequence offers a high degree of flexibility in the substitution pattern of the final carbazole product.

| Precursor | Reagent | Product | Yield |

| 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines | Potassium tert-butoxide | 5-substituted carbazoles | 36-65% nih.gov |

| N-acetyl-2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines | Potassium tert-butoxide | 5-substituted carbazoles | 53-86% nih.gov |

| 1,3-dinitro-4,6-diphenyl benzene | Triphenylphosphine | Single and double Cadogan ring-closure products | Not specified iucr.org |

| 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | Triphenylphosphine | 9H-Carbazole-1-carboxylic acid methyl ester | Not specified derpharmachemica.com |

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a convergent and stereocontrolled route to cyclic systems. This reaction has been effectively applied to the synthesis of carbazoles and their derivatives. metu.edu.trmetu.edu.tr In this context, an indole ring can serve as the diene or dienophile component, or a diene can be tethered to an indole nucleus to facilitate an intramolecular cycloaddition.

A notable application is the synthesis of carbazoles through the Diels-Alder reaction of indole-based dienes with various dienophiles. metu.edu.trmetu.edu.tr For example, 3-vinylindoles can act as dienes in reactions with dienophiles like chalcones or maleimides to afford tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles. beilstein-archives.org Furthermore, an intramolecular dehydro Diels-Alder reaction of ynamides has been developed for the synthesis of carbazoles and benzannulated carbazoles, including dibenzo[a,c]carbazoles. acs.orgresearchgate.net This thermal cycloaddition of N-(o-ethynyl)aryl ynamides proceeds in moderate to good yields and offers a direct route to highly fused carbazole systems.

| Reactants | Reaction Type | Product |

| Indole-based dienes and various dienophiles | Intermolecular Diels-Alder | Functionalized carbazoles metu.edu.trmetu.edu.tr |

| 3-(Indol-3-yl)maleimides and chalcone | Intermolecular Diels-Alder followed by oxidation | Pyrrolo[3,4-c]carbazoles beilstein-archives.org |

| N-(o-ethynyl)aryl ynamides | Intramolecular dehydro Diels-Alder | Carbazoles and benzannulated carbazoles acs.orgresearchgate.net |

| Donor-acceptor cyclopropanes and indolecarboxaldehydes | Formal (3+3) cycloaddition | Dihydrocarbazoles researchgate.net |

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. These methods have proven invaluable in the synthesis of complex molecules like this compound.

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis for the formation of C-C bonds. scielo.br In the context of dibenzocarbazole synthesis, this reaction is frequently employed to construct the necessary biaryl or polyaryl precursors that can then undergo intramolecular cyclization. derpharmachemica.com

For instance, the synthesis of carbazole-1- and -3-carboxylic acids has been achieved using a Suzuki coupling to form a 2-nitrobiphenyl intermediate, which is then cyclized via a Cadogan reaction. derpharmachemica.com This highlights a common and powerful strategy: the use of Suzuki coupling to build the carbon framework, followed by a classical cyclization to form the heterocyclic ring. Furthermore, double Suzuki-Miyaura reactions have been developed for the synthesis of o-tetraaryls, which are direct precursors to complex polycyclic aromatic hydrocarbons and could be adapted for the synthesis of dibenzocarbazole frameworks. acs.org The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of functional groups, making it a highly adaptable tool for the synthesis of diverse dibenzocarbazole derivatives. scielo.brnih.gov

| Coupling Partners | Catalyst/Conditions | Product Application |

| 3-(4,4,5,5-Tetramethyl- wikipedia.orgajchem-b.comresearchgate.netdioxaborolan-2-yl)-benzoic acid methyl ester and 2-bromonitrobenzene | Pd(PPh₃)₄, K₂CO₃, Toluene | Synthesis of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester for Cadogan cyclization derpharmachemica.com |

| 1-bromo-9(H)-carbazole and arylboronic acids/pinacol esters | Not specified | Synthesis of 1-aryl-9(H)-carbazoles researchgate.net |

| Cyclic dibenziodoniums and arylboronic acids | Palladium catalyst | Synthesis of o-tetraaryls acs.org |

| Heterocyclic carboxylic acids and arylboronic acids | Pd-catalyst | Decarbonylative synthesis of heterobiaryls nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide or triflate and an amine. wikipedia.org This reaction has become a premier method for the synthesis of arylamines and N-heterocycles. In the synthesis of dibenzocarbazoles, the Buchwald-Hartwig amination can be employed to construct the diarylamine precursor, which can then undergo intramolecular C-H activation to form the carbazole ring.

An efficient synthesis of biscarbazoles has been reported utilizing a palladium-catalyzed twofold C-N coupling and C-H activation sequence. bohrium.com This strategy involves an initial Buchwald-Hartwig amination to form a carbazole unit, followed by a second C-N coupling and subsequent intramolecular C-H activation to construct the second carbazole moiety. This demonstrates the power of this methodology in building complex, multi-carbazole systems. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and can be tailored to the specific substrates. beilstein-journals.orguwindsor.ca The development of various generations of catalyst systems has significantly expanded the scope of the Buchwald-Hartwig amination, making it applicable to a wide range of amine and aryl coupling partners. wikipedia.org

| Coupling Partners | Catalyst System (Catalyst, Ligand, Base) | Product Type |

| Aryl halides and amines | Pd(0) or Pd(II) source, Phosphine or Carbene ligand, Base (e.g., NaOt-Bu, K₃PO₄) | Aryl amines wikipedia.orgacsgcipr.org |

| 2,2'-bis(trifluoromethanesulfonyloxy)biphenyl and anilines | Pd₂(dba)₃, XantPhos, K₃PO₄ | Biscarbazoles bohrium.com |

| Aryl bromides and heterocyclic amines (e.g., carbazole) | Not specified | N-aryl heterocycles for organic semiconductors nih.gov |

| o-Bromoaldimine and o-bromoaniline | Pd(OAc)₂, SPhos, Cs₂CO₃ | Dibenzodiazepines (related N-heterocycle synthesis) researchgate.net |

| Aryl halides and amides/sulfonamides | Palladium catalyst | N-aryl amides/sulfonamides rsc.org |

C-H Activation and Functionalization for Dibenzo(c,g)carbazole Synthesis

While direct C-H activation on a simpler precursor to form the this compound skeleton in a single step is a sought-after but less documented strategy, a highly effective sequential approach involving gold catalysis followed by a photomediated cyclization has been developed. acs.org This method utilizes a gold(I)-catalyzed double hydroarylation of internal alkynes with N-containing heteroarenes as nucleophiles. acs.org This initial step is crucial as it constructs the necessary trisubstituted alkene precursor, which then undergoes the final annulation to form the dibenzo[c,g]carbazole framework. acs.orgacs.org

The gold-catalyzed hydroarylation is effective for a range of substrates, including those with both electron-donating and electron-withdrawing substituents. acs.org Although not a direct C-H activation for the annulation itself, this methodology represents a sophisticated strategy where the setup for the final ring-closing C-H functionalization is achieved with high precision.

Photochemical and Electrochemical Synthetic Pathways

Photochemical methods, leveraging the energy of light to drive chemical reactions, have emerged as powerful tools in the synthesis of complex aromatic systems like dibenzocarbazoles. These strategies often proceed under mild conditions and can offer unique selectivity.

Recent advancements in photochemistry have led to the development of visible-light-induced, catalyst-free methods for the synthesis of dibenzocarbazole isomers. acs.org For instance, a concise and efficient synthesis of dibenzo[a,g]carbazoles has been reported, proceeding at ambient temperature without the need for any catalyst or metal additives. acs.org This reaction is believed to occur via a 6π electrocyclization followed by dehydrogenation in a one-pot process. acs.org

While this specific catalyst-free, visible-light-induced method has been detailed for the dibenzo[a,g] isomer, the underlying principle of 6π electrocyclization is a fundamental and broadly applicable photochemical reaction for the formation of such polycyclic aromatic systems. scilit.comnih.gov The success of this approach for a closely related isomer suggests its potential applicability for the synthesis of this compound, representing a highly efficient and cost-effective synthetic route. acs.org Such methods are particularly noteworthy as they align well with the principles of green chemistry by avoiding metal catalysts and harsh reaction conditions.

UV light is a common energy source for inducing photochemical reactions, particularly pericyclic reactions like the 6π electrocyclization involved in the formation of carbazole frameworks. scilit.comnih.gov An efficient synthesis of dibenzo[a,c]carbazoles has been demonstrated through the annulation of 2,3-diphenyl-1H-indoles under UV light irradiation (λ = 365 nm) in ethanol. researchgate.net This reaction proceeds without any oxidants or catalysts and generates hydrogen gas as the only byproduct. researchgate.net

More directly, the synthesis of this compound has been achieved through a photomediated cyclization of precursors obtained from gold-catalyzed hydroarylation. acs.org This photoelectrocyclization process furnishes the desired dibenzo[c,g]carbazole products with excellent yields and high efficiency. acs.org This transformation is a key step that finalizes the construction of the complex carbazole architecture.

Chemo-, Regio-, and Stereoselective Synthesis of Substituted Analogues

The functional properties of this compound can be finely tuned by the introduction of substituents on its aromatic core. Therefore, the development of synthetic methods that allow for the controlled placement of these substituents is of paramount importance.

The sequential gold catalysis and photomediated cyclization approach has been shown to be effective for a variety of substituted precursors. acs.org This allows for the synthesis of a range of substituted this compound derivatives with high efficiency. acs.org For example, substrates bearing electron-withdrawing groups like fluorine and bromine, as well as electron-donating groups such as methyl, methoxy, and tert-butyl, all undergo the reaction smoothly to yield the corresponding polycyclic products in excellent yields. acs.org

The table below showcases a selection of substituted this compound derivatives synthesized using this methodology, demonstrating the regioselectivity and functional group tolerance of the reaction.

| Precursor Substituent (R) | Product | Yield (%) |

|---|---|---|

| 4-F | This compound derivative | 83 |

| 4-Br | This compound derivative | 85 |

| 4-Me | This compound derivative | 89 |

| 4-OMe | This compound derivative | 86 |

| 4-tBu | This compound derivative | 87 |

| -F and -OMe | This compound derivative | 90 |

This control over the substitution pattern is crucial for the rational design of materials with specific electronic and optical properties.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the development of new synthetic methodologies. In the context of this compound synthesis, several of the advanced strategies discussed align with these principles.

Waste Prevention and Atom Economy : Photochemical annulation reactions, such as the UV-light-induced synthesis of dibenzo[a,c]carbazoles, can be highly atom-economical, with hydrogen gas being the only byproduct. researchgate.net This minimizes waste generation compared to classical condensation reactions that often produce stoichiometric amounts of byproducts.

Use of Catalysis : While some methods are catalyst-free, the use of highly efficient catalysts, such as in the gold-catalyzed hydroarylation, allows for reactions to proceed under milder conditions and with lower catalyst loadings, reducing energy consumption and waste. acs.org

Design for Energy Efficiency : Photochemical reactions that can be driven by visible light or low-energy UV radiation are more energy-efficient than methods requiring high temperatures. acs.orgresearchgate.net The ability to conduct these reactions at ambient temperature significantly reduces the energy input of the synthetic process. acs.org

Safer Solvents and Auxiliaries : The development of reactions that can be performed in greener solvents or even in aqueous media is a key goal of green chemistry. The visible-light-promoted synthesis of carbazoles in aqueous solutions is a prime example of this principle in action.

Inherently Safer Chemistry for Accident Prevention : Methods that avoid harsh reagents, high pressures, and extreme temperatures contribute to safer laboratory and industrial processes. Catalyst-free and photochemical methods often fall into this category. acs.orgresearchgate.net

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Sophisticated Spectroscopic and Structural Elucidation for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like 1H-Dibenzo(c,g)carbazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the aromatic protons and carbons, and offering insights into the electronic distribution within the fused ring system.

The ¹H NMR spectrum of 7H-Dibenzo[c,g]carbazole, which is the common tautomeric form of this compound, has been reported in deuterated chloroform (CDCl₃) at 400 MHz. The aromatic protons resonate in the downfield region, characteristic of polycyclic aromatic systems, with distinct chemical shifts that facilitate their assignment. The observed signals are: δ 9.178, 8.24, 7.978, 7.731, 7.644, 7.481, and 7.345 ppm. The specific coupling patterns and integration values for each signal allow for the precise mapping of each proton to its position on the dibenzocarbazole (B1207471) framework.

Table 1: ¹H NMR Spectral Data for 7H-Dibenzo[c,g]carbazole

| Assigned Proton | Chemical Shift (δ, ppm) |

| A | 9.178 |

| B | 8.24 |

| C | 7.978 |

| D | 7.731 |

| E | 7.644 |

| F | 7.481 |

| G | 7.345 |

| Solvent: CDCl₃, Frequency: 400 MHz |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, this technique offers a detailed picture of its planar and rigid molecular framework.

Early crystallographic studies have shown that 7H-Dibenzo[c,g]carbazole crystallizes in an orthorhombic system with the space group Pmma chemicalbook.com. This high symmetry reflects the planarity of the fused aromatic ring system. The unit cell parameters determined from these studies provide the fundamental dimensions of the crystal lattice. The solid-state packing of the molecules is governed by van der Waals forces and potential weak intermolecular interactions, which can influence the material's bulk properties.

While the original detailed atomic coordinates from early studies are not readily accessible, modern crystallographic analyses of complex carbazole-based systems, such as helicenes, provide insights into the structural motifs that can be expected. These studies often reveal π-π stacking interactions between the aromatic planes of adjacent molecules, which are crucial for understanding charge transport and other electronic properties in the solid state. The planarity of the dibenzocarbazole core is a key feature, although slight deviations can occur due to crystal packing effects.

Table 2: Crystal Data for 7H-Dibenzo[c,g]carbazole

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pmma |

| Data obtained from historical crystallographic studies. |

Advanced Mass Spectrometry for Reaction Mechanism Intermediates and Product Characterization

Advanced mass spectrometry (MS) techniques are indispensable for the characterization of reaction products and the identification of transient intermediates in synthetic pathways leading to complex molecules like this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its derivatives.

The electron ionization (EI) mass spectrum of 7H-Dibenzo[c,g]carbazole is available in the NIST WebBook, providing a fingerprint for its identification nist.gov. The molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight of 267.33 g/mol . The fragmentation pattern observed in the mass spectrum offers structural information. For polycyclic aromatic hydrocarbons, the molecular ion is typically very stable and represents the base peak. Fragmentation often involves the loss of small neutral molecules or radicals, although extensive fragmentation is less common for such stable aromatic systems.

In the context of understanding reaction mechanisms, electrospray ionization (ESI) and other soft ionization techniques are particularly useful for detecting and characterizing charged intermediates in solution. By coupling a mass spectrometer to a reaction mixture, it is possible to monitor the progress of a reaction in real-time and identify key intermediates that provide mechanistic insights. For instance, in the synthesis of complex carbazole (B46965) derivatives, MS can be used to identify intermediates formed during cross-coupling reactions or cyclization steps. Tandem mass spectrometry (MS/MS) can further be employed to fragment these intermediates, providing additional structural details.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Electronic Structure Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the molecular vibrations of this compound, which are sensitive to its conformational and electronic structure. The vibrational modes of the molecule are determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds.

The IR and Raman spectra of carbazole and its derivatives are characterized by a series of distinct bands corresponding to specific vibrational modes. For this compound, the high-frequency region of the spectra (above 3000 cm⁻¹) is dominated by the C-H stretching vibrations of the aromatic rings. The N-H stretching vibration of the carbazole moiety is also a key feature, typically appearing as a sharp band in the region of 3400-3500 cm⁻¹.

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information, including C=C stretching vibrations of the aromatic rings, C-N stretching modes, and various in-plane and out-of-plane bending vibrations. These bands are highly characteristic of the fused ring system and can be used for structural confirmation. Theoretical calculations, often employing density functional theory (DFT), can be used to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental spectra. By comparing the experimental and theoretical spectra, a detailed understanding of the vibrational dynamics of the molecule can be achieved.

Chiroptical Spectroscopy of Chiral this compound Derivatives

Chiroptical spectroscopy, which includes electronic circular dichroism (CD) and circularly polarized luminescence (CPL), is a powerful tool for studying the stereochemical and photophysical properties of chiral molecules. While this compound itself is achiral, the introduction of chiral substituents or the creation of inherently chiral derivatives allows for the investigation of their chiroptical properties.

Recent research has focused on the synthesis and chiroptical characterization of various chiral carbazole-based derivatives. For example, carbazole-based boron dipyrromethenes (BODIPYs) bearing chiral binaphthyl units have been synthesized and their chiroptical properties investigated using CD and CPL spectroscopy nih.govresearchgate.netelsevierpure.com. The CD spectra of these compounds show characteristic Cotton effects in the absorption region of the chromophores, providing information about the electronic transitions and the chiral environment.

CPL spectroscopy measures the differential emission of left and right circularly polarized light from a chiral luminophore, providing insights into the excited-state properties of the molecule. Chiral carbazole derivatives have been shown to exhibit CPL in both solution and the solid state, with the dissymmetry factor (glum) being a key parameter to quantify the extent of circularly polarized emission. The study of chiral dibenzocarbazole derivatives is an emerging area, with the potential to develop new materials for applications in chiroptical sensing, displays, and security inks. The synthesis of axially chiral bibenzo[b]carbazole derivatives has demonstrated significant CPL with large dissymmetry factors, highlighting the potential of this class of compounds in chiroptical applications nih.gov.

Chemical Reactivity and Mechanistic Transformation Studies of 1h Dibenzo C,g Carbazole

Electrophilic Aromatic Substitution Reaction Pathways

The electron-rich nature of the carbazole (B46965) ring system makes 1H-Dibenzo[c,g]carbazole susceptible to electrophilic aromatic substitution. The nitrogen atom can donate its lone pair of electrons into the aromatic system, activating the ring towards electrophilic attack. However, the fused benzene (B151609) rings also influence the electron density distribution across the molecule.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of carbazole derivatives. These methods offer high regioselectivity. For instance, Rh(III)-catalyzed C-H alkenylation of N-acetylcarbazoles occurs selectively at the C1-position. Highly π-extended systems, such as 7H-dibenzo[c,g]carbazole, have been shown to undergo reactions like C-H silylation, indicating that the peripheral carbons of the dibenzocarbazole (B1207471) framework are accessible to electrophilic attack. While specific studies on the regioselectivity of classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on 1H-Dibenzo[c,g]carbazole are not extensively detailed in the available literature, the positions ortho and para to the nitrogen atom are expected to be activated. However, the complex sterics of the dibenzocarbazole system would also play a significant role in determining the final product distribution.

Nucleophilic Addition and Substitution Reactions on the Carbazole Framework

Direct nucleophilic addition or substitution on the electron-rich carbazole framework of 1H-Dibenzo[c,g]carbazole is generally challenging due to the high electron density of the aromatic system. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic rings to decrease the electron density and facilitate nucleophilic attack. There is a lack of specific studies in the reviewed literature detailing successful nucleophilic addition or substitution reactions directly on the unsubstituted 1H-Dibenzo[c,g]carbazole core.

Redox Chemistry and Electrochemical Behavior (e.g., Cyclic Voltammetry)

The redox behavior of 1H-Dibenzo[c,g]carbazole is characterized by its ability to undergo oxidation, a common feature of carbazole derivatives due to their electron-rich nature. Electrochemical studies, such as cyclic voltammetry, provide insights into the oxidation potentials and the stability of the resulting charged species.

Carbazole and its derivatives typically exhibit a reversible one-electron oxidation to form a stable radical cation. iieta.org In some cases, a second oxidation can occur at higher potentials. The electrochemical oxidation of carbazole itself can lead to the formation of dimers, such as 3,3'-bicarbazyl and 9,9'-bicarbazyl, through the coupling of the intermediate radical cations. sci-hub.se The specific oxidation potential is influenced by the substituents on the carbazole ring.

Table 1: Electrochemical Properties of Selected Carbazole Derivatives

| Compound | Onset Oxidation Potential (V vs. Ag/Ag+) | HOMO Energy Level (eV) |

| Carbazole Derivative I | 0.998 | -5.58 |

| Carbazole Derivative II | 1.191 | -5.71 |

| Carbazole Derivative III | 1.327 | -5.65 |

Note: The data presented is for representative carbazole derivatives and not 1H-Dibenzo[c,g]carbazole itself. The specific values can vary depending on the experimental conditions and the nature of the substituents.

Photochemical Reactions and Photoinduced Transformations

The extended aromatic system of 1H-Dibenzo[c,g]carbazole makes it photochemically active. Upon absorption of ultraviolet (UV) or visible light, the molecule can be excited to higher energy states, leading to various photochemical reactions.

It has been shown that 7H-dibenzo[c,g]carbazole can be photoactivated by physiologically relevant doses of UVA light, resulting in genotoxicity and oxidative stress. nih.gov This suggests that photoinduced electron transfer or the formation of reactive oxygen species can occur. The photodegradation of carbazole in the environment is a known process, with photolysis being a dominant fate process in aquatic systems. nih.gov The mechanism of photodegradation of organic dyes, which can be analogous in some aspects, often involves the generation of reactive radical species like superoxide and hydroxyl radicals upon photoexcitation of a photocatalyst or the dye itself. mdpi.com While specific mechanistic pathways for the photochemical transformation of 1H-Dibenzo[c,g]carbazole are not detailed, it is expected to undergo photodegradation, potentially through oxidation or rearrangement pathways upon prolonged exposure to light.

Oxidative and Reductive Degradation Pathways (Mechanistic Focus)

Oxidative Degradation:

The oxidative degradation of 1H-Dibenzo[c,g]carbazole can occur through both biological and chemical pathways. In biological systems, cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of 7H-dibenzo[c,g]carbazole. nih.gov The metabolic activation can happen at the ring carbon atoms or at the pyrrole (B145914) nitrogen. This enzymatic oxidation typically leads to the formation of hydroxylated metabolites.

Bacterial degradation of carbazole is another important oxidative pathway, often initiated by a dioxygenase enzyme that attacks the aromatic ring. A common mechanism is angular dioxygenation at the C1 and C9a positions, leading to an unstable hemiaminal that spontaneously cleaves to form 2'-aminobiphenyl-2,3-diol. nih.gov This intermediate is further metabolized to anthranilic acid and then to catechol, which enters central metabolic pathways. nih.gov

Reductive Degradation:

Information on the reductive degradation pathways of 1H-Dibenzo[c,g]carbazole is scarce. However, it is known that aromatic nitrogen heterocycles can be reduced under certain conditions. In the context of its reactivity profile, 7H-Dibenzo[c,g]carbazole may generate flammable hydrogen gas when combined with strong reducing agents such as hydrides, suggesting that reduction of the aromatic system or other reductive transformations are possible. noaa.gov

Reactivity in Heterogeneous and Homogeneous Catalysis Contexts

The carbazole moiety is a versatile platform in the design of ligands for catalysis and functional materials. While 1H-Dibenzo[c,g]carbazole itself is not commonly used as a catalyst, its derivatives have been employed as ligands in catalytic systems. For example, carbazole-derived azo Schiff base ligands have been used to form metal complexes with copper(II), cobalt(II), and nickel(II) that exhibit catalytic activity in the oxidation of styrene and cyclohexene. arabjchem.orgresearchgate.net

Furthermore, the 1H-Dibenzo[c,g]carbazole framework can be synthesized and functionalized using catalytic methods. Transition metal-catalyzed C-H functionalization is a key strategy for modifying the carbazole skeleton, allowing for the introduction of various functional groups with high regioselectivity. chim.it This highlights the reactivity of the C-H bonds of the dibenzocarbazole core in the presence of suitable catalysts. Carbazole-based ligands have also been investigated for their ability to bind to and stabilize G-quadruplex DNA structures, which has implications for medicinal chemistry. researchgate.net

Advanced Theoretical and Computational Investigations of 1h Dibenzo C,g Carbazole

Electronic Structure Calculations (Density Functional Theory and ab initio methods)

Density Functional Theory (DFT) and other ab initio methods are quantum mechanical calculations used to determine the electronic structure of molecules. These computations are fundamental to predicting a wide range of molecular properties. For carbazole (B46965) derivatives, DFT calculations using hybrid functionals like B3LYP are commonly employed to analyze their structural, electronic, and optical characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a key parameter that influences chemical reactivity and the energy required for electronic excitation.

For carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO's location depends on the presence of any acceptor groups. Theoretical calculations are instrumental in predicting these energy levels and the resulting band gap. While specific DFT calculations for 1H-Dibenzo(c,g)carbazole are not detailed in the provided search results, the general principles for carbazole derivatives suggest that its extended π-conjugated system would be a primary focus of such studies. The HOMO-LUMO gap is a critical factor in the application of these molecules in organic electronics, such as solar cells and light-emitting diodes.

Table 1: Representative Theoretical Calculation Data for Carbazole-Based Systems This table illustrates typical data obtained from DFT calculations for carbazole derivatives; specific values for this compound would require dedicated computational studies.

| Computational Method | Basis Set | Calculated HOMO (eV) | Calculated LUMO (eV) | Predicted Band Gap (eV) |

|---|---|---|---|---|

| DFT (B3LYP) | 6-31G(d) | -5.5 to -5.0 | -2.0 to -1.5 | 3.0 to 4.0 |

| TD-DFT | cc-pVDZ | - | - | 3.5 to 4.5 |

Analysis of the charge distribution within a molecule helps to predict its reactivity. Molecular Electrostatic Potential (MEP) maps are a common output of electronic structure calculations that visualize the charge landscape. Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, MEP analysis would likely show a negative potential around the nitrogen atom and the fused benzene (B151609) rings due to the presence of lone pair electrons and the π-system, respectively. This information is vital for understanding how the molecule interacts with other chemical species, including enzymes and reactants. Reactivity indices such as chemical potential, hardness, and softness, derived from HOMO and LUMO energies, further quantify the molecule's reactivity.

When a molecule like this compound loses or gains an electron, it becomes a radical ion with an unpaired electron. Understanding the distribution of this unpaired electron's spin is crucial for explaining the radical's stability and subsequent reactions. DFT calculations can effectively map the spin density across the molecule.

In studies of carbazole-fused Blatter radicals, DFT calculations have shown that spin density can be significantly delocalized across the carbazole system. nih.gov For the this compound radical cation, it is expected that the spin density would be distributed across the extensive π-conjugated system, with higher densities likely concentrated at specific carbon positions and the nitrogen atom. This delocalization contributes to the stability of the radical intermediate, which is a key factor in its metabolic activation pathways. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for analyzing the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule like an enzyme. nih.gov

In a recent study, MD simulations were used to investigate the interaction between 7H-Dibenzo[c,g]carbazole (DBC) and the active site of the metabolic enzyme cytochrome P450 1A1. nih.gov The simulations revealed that DBC binds to the enzyme in two primary modes, stabilized mainly by nonpolar solvation energies. nih.gov These binding conformations are crucial for determining the subsequent metabolic reactions. The simulations showed that hydrogen bonding with specific amino acid residues (Asp320 or Ser116) anchors the DBC molecule within the enzyme's active site, orienting it for metabolism. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, including UV-Visible, infrared (IR), and NMR spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

For this compound, experimental data shows UV absorption coefficients at 313 nm and 366 nm. nih.gov Computational predictions of its UV-Visible spectrum would aim to reproduce these absorption bands, attributing them to specific electronic transitions (e.g., π-π* transitions) within the molecule's extensive aromatic system. This correlation between theoretical predictions and experimental measurements is essential for accurately characterizing the electronic structure of the molecule.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. rsc.org This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. The calculated energy barriers of these transition states determine the feasibility and rate of a reaction pathway. researchgate.net

A significant application of this approach has been in understanding the metabolic activation of 7H-Dibenzo[c,g]carbazole by cytochrome P450 enzymes. nih.gov Quantum mechanical (QM) calculations, following MD simulations, were used to explore the metabolic mechanism. nih.gov The results identified the C5 position as the dominant site for metabolism and determined that the reaction proceeds through an electrophilic addition-rearrangement mechanism. nih.gov This pathway was found to have a calculated energy barrier of 21.74 kcal/mol, providing a quantitative understanding of the biotransformation process. nih.gov Such insights are critical for understanding the environmental and health risks associated with the compound. nih.gov

Supramolecular Interaction Modeling (e.g., π-π stacking)

The arrangement of molecules in the solid state and in solution is governed by a complex interplay of non-covalent interactions. For large, aromatic systems like this compound, with its extensive π-conjugated system, these interactions are crucial in determining its physical properties and its behavior in various chemical and biological environments. Computational modeling provides a powerful tool to investigate these subtle yet significant forces, with π-π stacking being a predominant interaction.

Theoretical studies, while not extensively focused on this compound itself, have provided significant insights into the nature of π-π stacking in related carbazole and polycyclic aromatic hydrocarbon systems. These interactions are not simply a result of attractive van der Waals forces but are a nuanced combination of electrostatics, dispersion, and exchange-repulsion. nih.govrsc.org The quadrupole moment of the aromatic rings plays a significant role in dictating the preferred geometry of interaction, which is often a slipped-stack or parallel-displaced arrangement rather than a perfect face-to-face stacking. rsc.org This is to minimize electrostatic repulsion between the electron-rich π-clouds. rsc.org

Computational methods such as Density Functional Theory (DFT), particularly with dispersion corrections (e.g., DFT-D), and high-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to model these interactions. researchgate.net Symmetry-Adapted Perturbation Theory (SAPT) is another powerful tool that can dissect the interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. researchgate.net

For a molecule like this compound, its large surface area and extended π-system would be expected to lead to significant dispersion-driven π-π stacking interactions. The presence of the nitrogen heteroatom introduces a dipole moment and alters the quadrupole moment of the carbazole moiety, which would influence the electrostatic component of the interaction and potentially favor specific orientations in a supramolecular assembly.

Modeling the supramolecular interactions of this compound would involve constructing dimers or larger clusters of the molecule and calculating the interaction energies at various geometries. This allows for the mapping of the potential energy surface and the identification of the most stable configurations.

Detailed Research Findings:

While specific computational studies on the supramolecular interactions of this compound are not prevalent in the literature, insights can be drawn from studies on similar aromatic and heterocyclic systems. For instance, computational analyses of carbazole-based oligomers have highlighted the importance of intermolecular interactions in their optoelectronic properties. nih.gov Furthermore, theoretical investigations into the metabolism of the related 7H-Dibenzo[c,g]carbazole have utilized molecular docking and molecular dynamics simulations, which inherently account for non-covalent interactions between the molecule and its biological target, cytochrome P450. nih.gov These studies indicate that nonpolar solvation energies are a major driving force for binding, which is consistent with the hydrophobic nature of the dibenzocarbazole (B1207471) core. nih.gov

The following interactive data table summarizes typical interaction energies and geometric parameters for π-π stacking interactions in aromatic systems, which can be considered representative for what one might expect for this compound dimers. The exact values would, of course, depend on the specific computational method and basis set employed.

Interactive Data Table: Representative Parameters for π-π Stacking Interactions

| Interaction Type | Interplanar Distance (Å) | Lateral Displacement (Å) | Interaction Energy (kcal/mol) | Primary Contributing Forces |

| Parallel-Displaced | 3.4 - 3.8 | 1.5 - 2.0 | -2.0 to -5.0 | Dispersion, Electrostatics |

| T-shaped | 4.5 - 5.5 | N/A | -1.5 to -3.0 | Electrostatics (quadrupole-quadrupole) |

| Sandwich (Face-to-Face) | > 3.8 | 0 | Generally repulsive or weakly attractive | Dispersion, Exchange-Repulsion |

This table presents typical values observed for π-π stacking in various aromatic molecules and should be considered as an illustrative guide for the potential interactions of this compound.

The modeling of supramolecular interactions is critical for understanding crystal packing, aggregation behavior in solution, and interactions with biological macromolecules. For this compound, such studies would be invaluable for predicting its solid-state properties, which are relevant for materials science applications, and for elucidating its mechanism of action in biological systems.

Photophysical Characteristics and Optoelectronic Functionality of 1h Dibenzo C,g Carbazole Systems

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

The electronic absorption and emission spectra of 1H-Dibenzo(c,g)carbazole systems are characterized by transitions involving their extended π-conjugated framework. In general, carbazole-based compounds exhibit strong absorption in the ultraviolet (UV) region and emit light in the blue to green region of the visible spectrum.

UV-Vis Absorption: Derivatives of dibenzocarbazole (B1207471) typically display intense absorption bands in the UV region, which are attributed to π-π* electronic transitions within the aromatic system. For instance, 7H-dibenzo[c,g]carbazole shows absorption coefficients of 4,210 and 13,000 L/mol-cm at 313 nm and 366.0 nm, respectively, in a 5% acetonitrile/95% water solution at pH 4.5. nih.gov The position and intensity of these bands can be modulated by the introduction of different substituents onto the dibenzocarbazole core.

Fluorescence: Upon excitation, many dibenzocarbazole derivatives exhibit strong fluorescence. For example, a novel sky-blue fluorescent emitter based on a dibenzo[c,g]indolo[3,2,1-jk]carbazole chromophore has been developed for use in OLEDs. rsc.org The fluorescence spectra of dibenzocarbazole derivatives in chloroform, when excited at 340 nm, show distinct emission profiles. researchgate.net The parent carbazole (B46965) molecule is known to have a fluorescence excitation peak at 323 nm and an emission peak at 351 nm. aatbio.com The specific emission wavelengths of this compound derivatives can be tuned through chemical modification.

Phosphorescence: While fluorescence involves the decay from an excited singlet state, phosphorescence is emission from an excited triplet state. Carbazole and its derivatives are known to exhibit room temperature phosphorescence (RTP), a phenomenon that is often influenced by factors such as crystal packing, aggregation, and the presence of impurities. tcichemicals.comrsc.orgresearchgate.netfrontiersin.org For instance, certain cyanophenylcarbazole isomers exhibit RTP under both UV (365 nm) and visible light (400-460 nm) excitation. rsc.org The presence of isomeric impurities, such as 1H-Benzo[f]indole in commercial carbazole, has been shown to induce ultralong phosphorescence. rsc.orgfrontiersin.org This RTP can be observed in the 500-700 nm region. tcichemicals.com

| Compound System | Absorption λmax (nm) | Emission λmax (nm) | Notes |

| 7H-Dibenzo[c,g]carbazole | 313, 366 | Not Specified | Absorption coefficients are 4210 and 13,000 L/mol-cm, respectively. nih.gov |

| Carbazole | 323 (Excitation) | 351 | General fluorescence data for the parent carbazole. aatbio.com |

| Dibenzo[c,g]indolo[3,2,1-jk]carbazole derivative | Not Specified | Sky-blue emission | Developed as a fluorescent emitter for OLEDs. rsc.org |

| Cyanophenylcarbazole isomers | Not Specified | RTP observed | Exhibit Room Temperature Phosphorescence under UV and visible light. rsc.org |

Excited State Dynamics and Energy Transfer Processes

The fate of the excited state in this compound systems is governed by a series of dynamic processes that occur on timescales ranging from femtoseconds to microseconds. Upon photoexcitation, the molecule is promoted to an excited singlet state (Sₓ), which then rapidly decays to the lowest excited singlet state (S₁) via internal conversion (IC) on a sub-picosecond to picosecond timescale. mdpi.comresearchgate.net

From the S₁ state, several relaxation pathways are possible:

Fluorescence: Radiative decay back to the ground state (S₀), resulting in the emission of a photon.

Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to an excited triplet state (T₁). For carbazole, the quantum yield for this process is typically in the range of 51-56%. mdpi.comresearchgate.net

Internal Conversion (IC): Non-radiative decay to the ground state.

Once populated, the T₁ state can decay back to the ground state via phosphorescence (a radiative process) or non-radiative intersystem crossing. The lifetime of the T₁ state is typically in the microsecond regime. mdpi.comresearchgate.net

Energy transfer from vibrationally hot S₁ molecules to the surrounding solvent molecules is also a key process, occurring with a time constant of 8-20 picoseconds. mdpi.comresearchgate.net In more complex systems, such as carbazole dendrimers, intramolecular charge transfer (ICT) can play a significant role in the excited state dynamics. chemrxiv.org In thin films, where molecules are in close proximity, intermolecular processes like singlet-singlet annihilation (SSA) can become a dominant decay pathway at high exciton (B1674681) densities. researchgate.net

| Process | Description | Typical Timescale/Yield |

| Internal Conversion (Sₓ → S₁) | Rapid non-radiative decay to the lowest excited singlet state. | Sub-picosecond to picosecond. mdpi.comresearchgate.net |

| Vibrational Energy Transfer | Cooling of the S₁ state by transferring energy to the solvent. | 8-20 picoseconds. mdpi.comresearchgate.net |

| Fluorescence (S₁ → S₀) | Radiative decay from the lowest excited singlet state. | Nanoseconds. mdpi.comresearchgate.net |

| Intersystem Crossing (S₁ → T₁) | Non-radiative transition from the singlet to the triplet state. | Quantum yield of 51-56% for carbazole. mdpi.comresearchgate.net |

| Phosphorescence (T₁ → S₀) | Radiative decay from the lowest excited triplet state. | Microseconds to seconds. researchgate.netfrontiersin.orgmdpi.com |

| Singlet-Singlet Annihilation | Bimolecular quenching process in aggregated states. | Dominant at high exciton densities in thin films. researchgate.net |

Luminescence Quantum Yields and Lifetimes

The efficiency of the light emission process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. The lifetime of the excited state is another crucial parameter, indicating the average time the molecule spends in the excited state before returning to the ground state.

For a novel sky-blue fluorescent emitter based on a dibenzo[c,g]indolo[3,2,1-jk]carbazole chromophore, a high photoluminescence quantum yield of 94.1% was reported. rsc.org Derivatives of carbazole are generally known for their high photoluminescence quantum yields. researchgate.net

The fluorescence lifetime of the S₁ state of carbazole is in the range of 13-15 nanoseconds and is weakly dependent on the solvent. mdpi.comresearchgate.net In contrast, the T₁ triplet state has a much longer lifetime, typically in the few microseconds regime. mdpi.comresearchgate.net For some carbazole derivatives designed for persistent room temperature phosphorescence (pRTP), excited state lifetimes can be significantly longer, reaching up to 0.22 seconds. researchgate.netfrontiersin.org

| Compound System | Quantum Yield | Lifetime | State |

| Dibenzo[c,g]indolo[3,2,1-jk]carbazole derivative | 94.1% | Not Specified | S₁ (Fluorescence) |

| Carbazole | Not Specified | 13-15 ns | S₁ (Fluorescence) mdpi.comresearchgate.net |

| Carbazole | 51-56% (ISC Yield) | a few µs | T₁ (Phosphorescence) mdpi.comresearchgate.net |

| Halobenzonitrile–carbazoles | up to 22% (pRTP) | up to 0.22 s | T₁ (pRTP) researchgate.netfrontiersin.org |

Aggregation-Induced Emission (AIE) Phenomena and Concentration Quenching Studies

Many conventional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the solid state or at high concentrations due to the formation of non-emissive aggregates. researchgate.net In contrast, some molecules, including certain derivatives of this compound, exhibit the opposite behavior, known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). researchgate.netnih.gov

In AIE-active molecules, the emission is weak or non-existent in dilute solutions but becomes strong in the aggregated state. nih.govnih.gov This phenomenon is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state. rsc.org In solution, the molecules can undergo non-radiative decay through intramolecular rotations and vibrations. In the solid state, these motions are restricted, which blocks the non-radiative decay channels and promotes radiative decay, leading to enhanced fluorescence. rsc.orgrsc.org

Carbazole derivatives have been shown to be good candidates for AIE-active materials. researchgate.net For example, carbazole-anthracene-cyanostilbene based conjugates display AIE characteristics in acetonitrile-water mixtures. rsc.org The twisted molecular geometry of these compounds prevents close π-π stacking in the aggregated state, further contributing to the AIE effect. researchgate.netnih.gov This property is highly desirable for applications in solid-state lighting and sensing.

Solvatochromic Effects and Environmental Responsiveness of Dibenzo(c,g)carbazole Chromophores

Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectrum) with a change in the polarity of the solvent. This effect arises from the differential stabilization of the ground and excited states of the chromophore by the solvent molecules. This compound and its derivatives can exhibit solvatochromic effects due to changes in their dipole moment upon photoexcitation.

For instance, in some carbazole-based pyridone dyes, a positive solvatochromism is observed, where the emission shifts to longer wavelengths (a red shift) as the solvent polarity increases. researchgate.net This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, some carbazole-anthracene-cyanostilbene derivatives have been shown to exhibit reverse solvatochromism, where the emission shifts to shorter wavelengths (a blue shift) with increasing solvent polarity. rsc.org

The sensitivity of the emission properties of dibenzocarbazole chromophores to their local environment makes them potentially useful as fluorescent probes for sensing applications. For example, a carbazole-based probe has been developed that shows a fluorescent response to trifluoroacetic acid. nih.gov The Stokes shift, which is the difference between the absorption and emission maxima, can also be influenced by the solvent, with higher Stokes shifts observed in more polar solvents like DMSO for certain carbazole derivatives. nih.gov

Advanced Materials Applications of 1h Dibenzo C,g Carbazole and Its Derivatives

Organic Light-Emitting Diodes (OLEDs) and Organic Lasers

The versatility of the 1H-Dibenzo(c,g)carbazole framework allows for its incorporation into various layers of an OLED device, where it can function as an emitter, a host for phosphorescent dopants, or as a charge-transporting material. rsc.orgmdpi.com Its high triplet energy and good thermal stability are particularly advantageous for these applications. mdpi.com

Derivatives of this compound are extensively explored as both emitters and host materials in OLEDs due to their tunable electronic properties and high photoluminescence quantum yields. rsc.org As emitters, particularly in the deep-blue region, their rigid structure helps to achieve high color purity. rsc.org When utilized as host materials, their high triplet energy levels are critical for efficiently confining the triplet excitons of phosphorescent guest emitters, preventing energy back-transfer and ensuring high efficiency. mdpi.com

The design of these materials often involves attaching various functional groups to the dibenzocarbazole (B1207471) core to fine-tune the frontier molecular orbital (HOMO/LUMO) energy levels, charge transport properties, and solid-state morphology. rsc.org For instance, incorporating electron-donating or electron-withdrawing moieties can modulate the emission color and improve charge injection/transport balance within the device.

Table 1: Performance of selected this compound derivatives in OLEDs

| Compound | Role in OLED | External Quantum Efficiency (EQE) | Emission Color | Reference |

|---|---|---|---|---|

| 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene | Hole-Transporting Material | 3.27 cd/A (Current Efficiency) | - | researchgate.net |

| 9-(3'-(dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole | Host Material | 17.9% | Blue | rsc.org |

| 9-(3'-(dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole | Host Material | 19.4% | Green | rsc.org |

| Pyridinyl-Carbazole Derivative H2 | Host Material | 10.3% | Blue | nih.gov |

Note: The table presents data for carbazole (B46965) derivatives, which are structurally related to this compound and indicative of the potential of this class of materials.

The inherent hole-transporting nature of the carbazole moiety makes this compound derivatives excellent candidates for hole transport layers (HTLs) in OLEDs. researchgate.netrsc.org Their high hole mobility facilitates the efficient injection and transport of positive charge carriers from the anode to the emissive layer. researchgate.net Furthermore, their high glass transition temperatures contribute to the morphological stability of the device, enhancing its operational lifetime. mdpi.com

While less common, strategic molecular design can also impart electron-transporting properties to dibenzocarbazole derivatives. By introducing strong electron-withdrawing groups, the LUMO level can be lowered to facilitate electron injection from the cathode, enabling their use in electron transport layers (ETLs). The development of bipolar materials, capable of transporting both holes and electrons, is a key area of research to simplify device architecture and improve recombination efficiency. mdpi.com

Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The excellent charge-carrier mobility and tunable energy levels of this compound derivatives also make them suitable for applications in OFETs and OPVs. rsc.orgacs.org

In OFETs, the active semiconductor layer is responsible for charge modulation and transport between the source and drain electrodes. researchgate.netnih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. frontiersin.orgresearchgate.net The extended π-conjugation and ordered molecular packing of this compound derivatives can lead to high charge carrier mobilities. acs.org

The design of these semiconductors often focuses on achieving a high degree of crystallinity and appropriate molecular orientation in thin films to maximize intermolecular charge hopping. Attaching flexible alkyl chains to the rigid dibenzocarbazole core can improve solubility and processing, while also influencing the solid-state packing. nih.gov

Table 2: Charge Carrier Mobility of selected Organic Semiconductors

| Material Class | Charge Carrier Mobility (cm²/Vs) | Device Type | Reference |

|---|---|---|---|

| Vacuum-deposited small molecules | up to 17.2 | OFET | acs.org |

| Solution-processed small molecules | up to 31.3 | OFET | acs.org |

| Conjugated polymers | up to 10.5 | OFET | acs.org |

| Polythiophene derivative | 0.6 | OFET | nih.gov |

Note: This table provides a general overview of the charge carrier mobilities achieved in different classes of organic semiconductors, setting a benchmark for the potential performance of this compound-based materials.

In the context of OPVs, this compound derivatives are primarily investigated as electron donor materials. rsc.org Their HOMO levels can be tuned to match the energy levels of acceptor materials, typically fullerenes or non-fullerene acceptors, to ensure efficient exciton (B1674681) dissociation at the donor-acceptor interface. nih.gov1-material.com

Chemo/Biosensors: Design Principles and Mechanistic Operation

The luminescent properties of this compound derivatives make them attractive candidates for the development of chemo/biosensors. rsc.org The underlying principle of these sensors is the change in the photophysical properties (e.g., fluorescence intensity, wavelength, or lifetime) of the dibenzocarbazole-based probe upon interaction with a specific analyte.

The design of such sensors involves functionalizing the dibenzocarbazole core with receptor units that can selectively bind to the target analyte. This binding event can trigger a variety of photophysical responses, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT), leading to a detectable optical signal. The high sensitivity of fluorescence-based detection allows for the detection of trace amounts of analytes.

Fluorescent Probes and Indicators for Analytes

The inherent fluorescence of the carbazole nucleus provides a robust platform for the design of sensitive and selective fluorescent sensors. beilstein-journals.org Derivatives of carbazole, including the extended π-system of this compound, are utilized to create probes that signal the presence of specific analytes through mechanisms such as fluorescence enhancement ("turn-on") or quenching. beilstein-journals.orgresearchgate.net

The design of these chemosensors often involves molecular recognition events, primarily through hydrogen bonding or other non-covalent interactions between the carbazole derivative and the target analyte. beilstein-journals.org For instance, carbazole derivatives featuring both NH and OH groups have been developed as "turn-on" fluorescent sensors for halide anions. beilstein-journals.org The interaction with the anion enhances the charge transfer process within the molecule, leading to a significant increase in fluorescence intensity. beilstein-journals.org The specific analyte and the sensor's structural design dictate the nature of the fluorescent response. Research has demonstrated the utility of carbazole-based probes for a range of analytes, from environmentally significant anions to biologically relevant metal ions. beilstein-journals.orgresearchgate.net

Fluorescence spectroscopic techniques have been specifically employed to identify and quantify metabolites of 7H-dibenzo[c,g]carbazole (DBC). rsc.org Methods like synchronous fluorescence spectroscopy (SFS) are particularly effective, providing a single, characteristic peak for each metabolite, which allows for sensitive, non-radiometric quantification. rsc.org This underscores the strong and structurally sensitive fluorescence of the dibenzocarbazole core.

Table 1: Examples of Carbazole Derivative-Based Fluorescent Probes

| Carbazole Derivative Type | Target Analyte(s) | Sensing Mechanism | Source(s) |

|---|---|---|---|

| Hydroxycarbazoles | Halide Anions (F⁻, Cl⁻, Br⁻) | Fluorescence Enhancement ("turn-on") | beilstein-journals.org |

| Unspecified Carbazole Derivative | Copper Ions (Cu²⁺) | Fluorescence Quenching | researchgate.net |

| 7H-Dibenzo[c,g]carbazole Metabolites | N/A (Identification) | Native Fluorescence | rsc.org |

| Carbazole-based Dendritic Polymer | Iodide (I⁻), Mercury (Hg²⁺) | Fluorescence Quenching / Restoration | semanticscholar.org |

Supramolecular Assemblies and Self-Assembled Nanostructures

The planar and extended aromatic structure of this compound makes it an excellent building block for creating ordered supramolecular structures through non-covalent interactions. rsc.org The self-assembly is driven by forces such as π-π stacking and C–H···π interactions, leading to the formation of well-defined nanostructures. rsc.org

In the solid state, 7H-dibenzo[c,g]carbazole adopts a slipped π-stacked packing motif. rsc.org This arrangement is characterized by strong π-π interactions with a separation distance of approximately 3.34 Å and C–H···π interactions of about 2.82 Å. rsc.org These strong intermolecular forces promote a highly ordered, one-dimensional linear assembly, effectively creating a nanostructured array. rsc.org The molecule itself possesses a slightly twisted, helical structure due to the dihedral angles between the central pyrrole (B145914) ring and the lateral naphthyl groups. rsc.org

A significant application of this self-assembly behavior is in the formation of self-assembled monolayers (SAMs). rsc.orgoup.com Carbazole-derived SAMs, including those based on the dibenzocarbazole scaffold, can be grown on substrates like indium tin oxide (ITO) to serve as efficient hole-selective layers in electronic devices such as perovskite solar cells. rsc.orgoup.com These ultrathin, ordered organic layers can modify the work function of the substrate and facilitate charge extraction from the active layer of the device. rsc.org The ability to form highly ordered assemblies is crucial for enhancing the performance and stability of such optoelectronic devices. rsc.orgrsc.org

Table 2: Structural Characteristics of 7H-Dibenzo(c,g)carbazole Self-Assembly

| Feature | Description | Significance | Source(s) |

|---|---|---|---|

| Molecular Structure | Slightly twisted, helical π-scaffold | Influences packing and chirality | rsc.org |

| Packing Motif | Slipped π-stacked | Maximizes intermolecular interactions | rsc.org |

| Key Interactions | C–H···π (2.82 Å), π-π (3.34 Å) | Drive the formation of ordered assemblies | rsc.org |

| Resulting Nanostructure | One-dimensional linear assembly | Creates ordered nanostructured materials | rsc.org |

| Application | Self-Assembled Monolayers (SAMs) | Hole-selective layers in solar cells | rsc.org |

Application in Organic/Inorganic Hybrid Catalysis

The integration of carbazole moieties into organic-inorganic hybrid materials is an emerging strategy for developing advanced catalysts. These materials combine the processability and functional tunability of the organic component with the stability and catalytic activity of the inorganic framework. While direct catalytic applications of this compound itself are not widely reported, research on related carbazole derivatives demonstrates the principle and potential.

Carbazole-based ligands have been used to construct hybrid polyoxometalates (POMs) that exhibit efficient catalytic activity for the selective oxidation of thioethers. rsc.orgrsc.org In these systems, a carbazole unit acts as a structural linker for other coordinating groups (e.g., imidazole), which then assemble with inorganic metal-oxo clusters (e.g., containing molybdenum or chromium). rsc.orgrsc.org The resulting hybrid material functions as a robust and effective catalyst. rsc.orgrsc.org

Furthermore, carbazole-functionalized metal-organic frameworks (MOFs) have been synthesized and employed as sustainable photocatalysts. nih.gov For example, a MOF built with a bicarbazole-based ligand demonstrated efficient visible-light-driven aerobic oxidation of sulfides to sulfoxides. nih.gov The carbazole unit acts as a photosensitizer, absorbing light and generating singlet oxygen, which is the active species for the oxidation reaction. nih.gov A purely organic carbazole derivative incorporating a dicyanovinyl acceptor has also been shown to act as a photocatalyst for synthesizing indolyl diarylmethanes and benzimidazoles under visible light, operating without the need for metal co-catalysts or external oxidants. rsc.org The extended π-conjugation of this compound could potentially enhance the light-harvesting properties and redox capabilities of such hybrid catalysts.

Table 3: Examples of Carbazole-Based Hybrid Catalytic Systems

| Catalytic System | Organic Component | Inorganic Component | Catalytic Application | Source(s) |

|---|---|---|---|---|

| Hybrid Polyoxometalate | 3,6-di(1H-imidazol-1-yl)-9H-carbazole | Polyoxoanions (e.g., [β-Mo₈O₂₆]⁴⁻) | Selective oxidation of thioethers | rsc.orgrsc.org |

| Metal-Organic Framework | [9,9'-bicarbazole]-3,3',6,6'-tetracarboxylic acid | Cobalt or Manganese ions | Photocatalytic oxidation of sulfides | nih.gov |

| Organic Photocatalyst | Carbazole with dicyanovinyl acceptor | N/A | Synthesis of indolyl diarylmethanes | rsc.org |

Integration into Conjugated Polymer Backbones and Architectures

The rigid, planar, and electron-rich nature of the carbazole core makes it a highly desirable building block for conjugated polymers used in organic electronics. researchgate.net Integrating the larger this compound unit can further enhance properties such as charge carrier mobility and thermal stability due to its extended π-system. These polymers are typically synthesized via transition metal-catalyzed cross-coupling reactions, such as Suzuki or Pd-catalyzed polycondensation. semanticscholar.orgnih.gov

The connectivity of the carbazole units within the polymer chain (e.g., 2,7-, 3,6-, or 1,8-linkages) significantly influences the effective conjugation length and, consequently, the polymer's optical and electronic properties. nih.gov By copolymerizing carbazole derivatives with various arylene comonomers, the HOMO and LUMO energy levels of the resulting materials can be precisely tuned. nih.gov This allows for the rational design of polymers for specific applications, such as hole-transporting materials in organic light-emitting diodes (OLEDs) or active layers in organic photovoltaics. rsc.orgresearchgate.net

For example, copolymers incorporating carbazole as the donor unit and electron-accepting units like benzooxadiazole have been synthesized. rsc.org These donor-acceptor polymers exhibit medium band gaps and low-lying HOMO energy levels, making them suitable as p-type semiconductors with relatively high hole mobilities. rsc.orgnih.gov The incorporation of the dibenzocarbazole moiety is expected to further lower the bandgap and enhance intermolecular interactions, potentially leading to improved performance in thin-film transistors and other electronic devices.

Table 4: Properties of Carbazole-Based Conjugated Polymers

| Polymer Type | Synthesis Method | Key Properties | Potential Applications | Source(s) |

|---|---|---|---|---|

| 1,8-Carbazolylene Copolymers | Pd-catalyzed polycondensation | Tunable HOMO/LUMO levels, p-type semiconductor behavior | Organic electronics | nih.gov |

| Carbazole-Benzooxadiazole Copolymers | Suzuki Coupling | Medium band gaps (1.95–1.97 eV), high hole mobilities (0.026–0.1 cm² V⁻¹ s⁻¹) | Phototransistors | rsc.org |

| Carbazole-based Dendritic Polymer | Suzuki Coupling | Good solubility, blue emission | Fluorescent sensors | semanticscholar.org |

Fundamental Biological Interactions and Mechanistic Insights of 1h Dibenzo C,g Carbazole Excluding Clinical Data and Safety Profiles

DNA/RNA Intercalation and Binding Mechanisms (Biophysical and Theoretical Studies)